molecular formula C13H19NO B15310049 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine

3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine

Cat. No.: B15310049
M. Wt: 205.30 g/mol
InChI Key: WIMNUDANZIEGOE-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine is a chemical building block with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . Its core structure features a pyrrolidine ring, a common motif in medicinal chemistry, which is substituted with two methyl groups and a 2-methoxyphenyl moiety . This specific scaffold is of significant interest in pharmaceutical research and development. The compound serves as a key synthetic intermediate in the preparation of more complex, biologically active molecules. For instance, related pyrrolidine derivatives have been utilized in the synthesis of potent, selective receptor antagonists, such as the vasopressin V1b receptor antagonist Nelivaptan, highlighting the value of this structural class in probing neurobiological pathways and developing potential therapeutics for stress-related disorders . As a versatile intermediate, it provides researchers with a critical starting point for constructing novel compounds for screening and investigation. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine

InChI

InChI=1S/C13H19NO/c1-13(2)11(8-9-14-13)10-6-4-5-7-12(10)15-3/h4-7,11,14H,8-9H2,1-3H3

InChI Key

WIMNUDANZIEGOE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1)C2=CC=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine typically involves the reaction of 2-methoxybenzaldehyde with 2,2-dimethylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen vs. Methoxy Groups

3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride (CAS: EN300-378854) shares the pyrrolidine core and dimethyl groups but replaces the methoxy substituent with chlorine. This substitution may also alter binding affinity in biological systems due to differences in polarity and steric effects .

Positional Isomerism: 2- vs. 3-Methoxy Substitution

2-(3-Methoxyphenyl)pyrrolidine (CAS: 103861-77-4) differs in the methoxy group’s position (3- vs. 2-position on the phenyl ring). This positional change could impact receptor binding or metabolic stability .

Fluorinated Analogs

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine introduces fluorine at the 3-position of the phenyl ring. Fluorine’s electronegativity enhances polarity and may improve bioavailability by modulating lipophilicity. The molecular weight (304.29 g/mol) is higher than non-fluorinated analogs, reflecting the addition of fluorine .

Piperazine Derivatives with Methoxyphenyl Groups

Compounds like HBK14-HBK19 () feature piperazine rings instead of pyrrolidines but retain the 2-methoxyphenyl moiety. These structural differences highlight the trade-off between ring size and pharmacological activity .

Benzodioxole Derivatives

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylpyrrolidine replaces the methoxyphenyl group with a benzodioxole moiety. The benzodioxole group increases steric bulk and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility in polar solvents. Synthesis methods involving ZrCl4 catalysis () suggest similarities in reactivity for related pyrrolidines .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine* C13H19NO 205.30 (calculated) 2-Methoxyphenyl, 2,2-dimethyl Not available
3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine HCl C12H17ClN·HCl 236.18 (reported) 2-Chlorophenyl, 2,2-dimethyl EN300-378854
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine C13H17FNO 304.29 3-Fluoro-4-methoxyphenyl, 2,2-dimethyl EN300-6491168
2-(3-Methoxyphenyl)pyrrolidine C11H15NO 177.25 3-Methoxyphenyl 103861-77-4

*Hypothetical data inferred from analogs.

Biological Activity

3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine, a compound belonging to the pyrrolidine family, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrolidine ring with a methoxyphenyl substitution, enhancing its solubility and biological interactions. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine typically involves the reaction of 2-methoxyphenylacetonitrile with 2,2-dimethylpyrrolidine. The reaction is catalyzed under controlled conditions to yield the desired product, followed by purification methods such as recrystallization or chromatography to isolate the compound from by-products.

Research indicates that 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine interacts with various biological targets, potentially modulating neurotransmitter systems or cellular signaling pathways. Although the exact mechanisms remain under investigation, preliminary studies suggest its involvement in receptor interactions that could be relevant for therapeutic applications.

Interaction Studies

Studies have shown that this compound may exhibit selective binding affinities to dopamine receptors, particularly the D3 receptor. Such interactions are crucial for developing treatments for conditions like psychostimulant use disorders (PSUD). For instance, modifications of related compounds have demonstrated high affinities and selectivity for D3 receptors, indicating a promising avenue for further exploration .

Comparative Analysis

To provide context on the biological activity of 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine, a comparison with similar compounds is presented in the table below:

Compound NameMolecular FormulaKey Features
3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochlorideC13H20ClNOSimilar structure but different phenyl substitution; potential variations in biological activity.
2-Methyl-3-(2-methoxyphenyl)pyrrolidineC12H17NOLacks the dimethyl substitution; may exhibit different pharmacological properties.
4-(2-Methoxyphenyl)-1-methylpiperidineC14H19NODifferent ring structure (piperidine instead of pyrrolidine); potential differences in receptor interactions.

This table illustrates the diversity within the class of substituted pyrrolidines and highlights unique characteristics associated with the methoxy substitution in 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or cyclization of pre-functionalized intermediates. For example, asymmetric synthesis using chiral catalysts (e.g., Lewis acids) can yield enantiomerically pure forms . Optimization strategies include:
  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading) and identify critical parameters .
  • Reaction Monitoring : Employ in-situ techniques like NMR or HPLC to track intermediate formation and adjust conditions dynamically.
  • Key Reference Data :
ParameterTypical RangeOptimal Value (Example)
Catalyst Loading1–5 mol%2.5 mol%
Reaction Time12–48 hours24 hours

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., methoxyphenyl integration, pyrrolidine ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Chromatography : HPLC with UV detection to assess purity (>95% typically required for pharmacological studies) .

Q. What are the key stability considerations for handling and storing 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine under laboratory conditions?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation or hydrolysis. Desiccate to avoid moisture absorption .
  • Safety Protocols : Use gloves, protective eyewear, and fume hoods to minimize exposure to irritants (e.g., H333 inhalation risk) .

Advanced Research Questions

Q. How can computational chemistry guide the design of reactions to synthesize novel derivatives of 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states, activation energies) using density functional theory (DFT) .
  • Machine Learning : Train models on existing reaction datasets to propose viable substituents or catalysts. ICReDD’s integrated computational-experimental workflows are a benchmark here .
  • Case Study : Substituent effects on pyrrolidine ring puckering can be modeled to optimize steric/electronic properties for target applications (e.g., receptor binding) .

Q. What strategies can resolve discrepancies in pharmacological activity data across different studies involving this compound?

  • Methodological Answer :
  • Data Normalization : Control for variables like solvent polarity, cell line variability, or assay protocols.
  • Statistical Validation : Apply ANOVA or Bayesian analysis to assess reproducibility .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography if activity outliers persist .

Q. How can researchers design experiments to systematically study the effects of substituents on the biological activity of pyrrolidine derivatives?

  • Methodological Answer :
  • SAR (Structure-Activity Relationship) Studies :

Library Design : Synthesize derivatives with variations in methoxyphenyl position (e.g., 2- vs. 4-substitution) and alkyl groups (e.g., methyl vs. ethyl) .

High-Throughput Screening : Use automated platforms to test cytotoxicity, receptor affinity, or metabolic stability.

  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .

Contradictions and Mitigation Strategies

  • Stereochemical Purity : Discrepancies in enantiomer activity (e.g., (R)- vs. (S)-forms) require chiral chromatography or asymmetric catalysis validation .
  • Reaction Yield Variability : Optimize via DoE to address solvent polarity or temperature sensitivity .

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